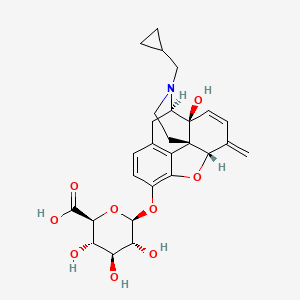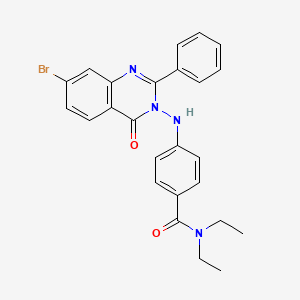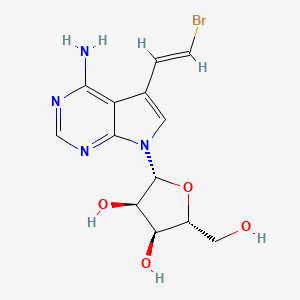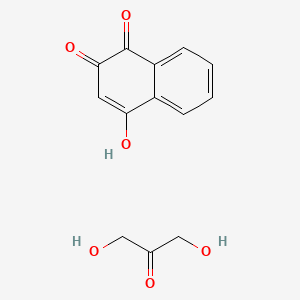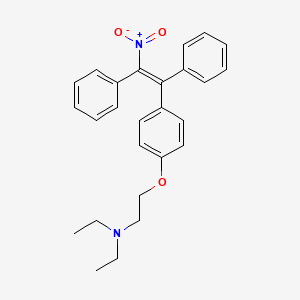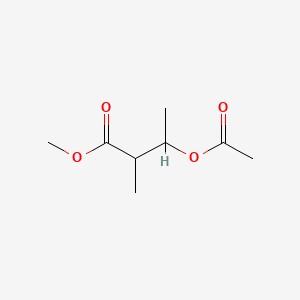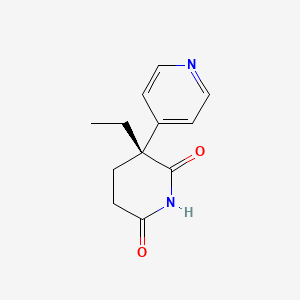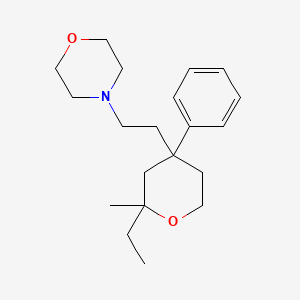
4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine is an organic compound that features a morpholine ring substituted with a complex side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine typically involves multi-step organic reactions. One common method includes the formation of the tetrahydropyran ring followed by the introduction of the ethyl and phenyl groups. The final step involves the attachment of the morpholine ring through a nucleophilic substitution reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often focus on minimizing waste and optimizing the use of raw materials.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrahydropyran ring or the morpholine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the morpholine ring or the side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other morpholine derivatives and tetrahydropyran-containing molecules. Examples include:
Morpholine: A simpler compound with a similar ring structure.
Tetrahydropyran derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
The uniqueness of 4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine lies in its combination of the morpholine ring with a complex side chain This structure provides unique chemical and biological properties that are not found in simpler compounds
Propiedades
Número CAS |
130688-25-4 |
|---|---|
Fórmula molecular |
C20H31NO2 |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
4-[2-(2-ethyl-2-methyl-4-phenyloxan-4-yl)ethyl]morpholine |
InChI |
InChI=1S/C20H31NO2/c1-3-19(2)17-20(10-14-23-19,18-7-5-4-6-8-18)9-11-21-12-15-22-16-13-21/h4-8H,3,9-17H2,1-2H3 |
Clave InChI |
HKKWRSYCBIPVRV-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(CCO1)(CCN2CCOCC2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


